2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone
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Overview
Description
“5-Chloro-2-methylphenyl isothiocyanate” is an isothiocyanate derivative . It’s used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
Isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This reaction is carried out under the protection of nitrogen and mild conditions . The yields of some products could be more than 90% .
Molecular Structure Analysis
The molecule contains a total of 17 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate .
Physical and Chemical Properties Analysis
The boiling point of “5-Chloro-2-methylphenyl isothiocyanate” is 268-272 °C at 760 mmHg . Its density is 1.248 g/mL at 25 °C .
Scientific Research Applications
Anticholinesterase Activity
A study focused on synthesizing derivatives related to tetrazole and testing their anticholinesterase activities. It found that compounds with electron-donating substituents exhibited significant inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in managing conditions like Alzheimer's disease (Usama Abu Mohsen et al., 2014).
Antimicrobial and Antituberculosis Activities
Research on 3-heteroarylthioquinoline derivatives synthesized through the Friedlander annulation process revealed significant in vitro activity against Mycobacterium tuberculosis. Among these, specific derivatives demonstrated the most potent antimycobacterial effects, highlighting their potential as therapeutic agents for tuberculosis (Selvam Chitra et al., 2011).
Anticancer Properties
The synthesis and biological evaluation of some 1,2‐disubstituted benzimidazole derivatives were undertaken to explore their anticancer activities. These compounds showed considerable selectivity against specific cancer cell lines, indicating their promise as novel anticancer agents (L. Yurttaş et al., 2013).
Photophysical Properties
A study on diimine triscarbonyl Re(I) tetrazolato complexes provided insights into their synthesis, structure, and photophysical properties. These complexes demonstrated potential applications in the field of photochemistry and photophysics, owing to their significant emission and absorption characteristics, which can be finely tuned for specific applications (M. Werrett et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-10-2-3-11(15)8-12(10)20-14(16-17-18-20)23-9-13(21)19-4-6-22-7-5-19/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEDNPTWYIXEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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